1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that features a unique combination of a triazole ring, a piperidine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyrrole ring is often synthesized via Paal-Knorr synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Reaction conditions such as temperature, solvent choice, and catalysts would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the triazole or pyrrole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrrole rings can enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness: The unique combination of the triazole, piperidine, and pyrrole rings in 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone provides distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-pyrrol-1-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-13(11-16-6-1-2-7-16)17-8-3-12(4-9-17)18-10-5-14-15-18/h1-2,5-7,10,12H,3-4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMGXRHMJOUBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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